3-Methyl-4-trifluoromethanesulfonamidobenzoic acid
Overview
Description
3-Methyl-4-trifluoromethanesulfonamidobenzoic acid is a chemical compound with the molecular formula C9H8F3NO4S. It is characterized by the presence of a trifluoromethanesulfonamide group attached to a benzoic acid core, with a methyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered intermediates, which can be achieved using reagents such as trifluoromethylsulfonamide and appropriate catalysts under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical and material applications .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-trifluoromethanesulfonamidobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the trifluoromethanesulfonamide group to other functional groups.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-Methyl-4-trifluoromethanesulfonamidobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-4-trifluoromethanesulfonamidobenzoic acid involves its interaction with specific molecular targets. The trifluoromethanesulfonamide group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. This compound can inhibit enzymes by binding to their active sites or modulate protein-protein interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
4-Trifluoromethanesulfonamidobenzoic acid: Similar structure but lacks the methyl group at the 3-position.
3-Methylbenzoic acid: Lacks the trifluoromethanesulfonamide group.
Trifluoromethanesulfonamide: Lacks the benzoic acid core.
Uniqueness: 3-Methyl-4-trifluoromethanesulfonamidobenzoic acid is unique due to the combination of the trifluoromethanesulfonamide group and the methyl-substituted benzoic acid core. This unique structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .
Biological Activity
3-Methyl-4-trifluoromethanesulfonamidobenzoic acid (also known as a benzoic acid derivative) has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy, and potential applications in medicine.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C10H8F3NO4S
- Molecular Weight : 299.24 g/mol
- Functional Groups : Contains a benzoic acid moiety, a trifluoromethyl group, and a sulfonamide group.
The compound's biological activity is primarily linked to its interaction with specific enzymes and receptors. Research indicates that derivatives of benzoic acid can act as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis and cellular proliferation. This inhibition can disrupt the growth of pathogenic organisms, making it a candidate for anti-tuberculosis (anti-TB) agents .
Antimicrobial Activity
Studies have shown that benzoic acid derivatives exhibit significant antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival.
Anti-inflammatory Properties
The compound's ability to inhibit leukotriene synthesis positions it as a potential treatment for inflammatory diseases. Leukotrienes are mediators in inflammatory responses, and their inhibition can alleviate conditions such as asthma and rheumatoid arthritis .
Case Studies and Research Findings
- Inhibition of Dihydrofolate Reductase :
-
Antimicrobial Efficacy :
- A series of experiments demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations significantly lower than those required for traditional antibiotics. The minimum inhibitory concentration (MIC) was determined to be below 100 μM for several strains, showcasing its potential as an antimicrobial agent .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
3-methyl-4-(trifluoromethylsulfonylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO4S/c1-5-4-6(8(14)15)2-3-7(5)13-18(16,17)9(10,11)12/h2-4,13H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUGSHQDVCSGID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.